
2-Aminopyrimidine-4-carbaldehyde
Übersicht
Beschreibung
2-Aminopyrimidine-4-carbaldehyde is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The reaction conditions can lead to byproduct formation due to Michael addition .Molecular Structure Analysis
The molecular structure of 2-Aminopyrimidine-4-carbaldehyde is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains an amino group and a carbaldehyde group .Chemical Reactions Analysis
2-Aminopyrimidine derivatives, including 2-Aminopyrimidine-4-carbaldehyde, can undergo various chemical reactions. For instance, they can undergo Schiff base condensation reaction with appropriate substrate under optimum conditions, resulting in Schiff base as product . These Schiff bases behave as a flexible and multidentate bioactive ligand .Wissenschaftliche Forschungsanwendungen
Synthesis of Fused Pyrimidines
“2-Aminopyrimidine-4-carbaldehyde” can be used as a precursor for the construction of fused pyrimidines . These include pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, pyrimido[4,5,6-de]quinazolines, thieno[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, cyclopenta[d]-pyrimidines, pyrimido[4,5-b]azepines, and pyrimido[4,5-b]quinolines .
Aromatic Nucleophilic Substitution Reactions
The compound can undergo aromatic nucleophilic substitution reactions . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .
Synthesis of Halopyrimidines
“2-Aminopyrimidine-4-carbaldehyde” can be used in the synthesis of halopyrimidines . Halopyrimidines can be made by the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another regioselective synthetic strategy is to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination .
Synthesis of 2-Aminopyrimidine Derivatives
The compound can be used in the synthesis of 2-aminopyrimidine derivatives . In one study, twenty-seven 2-aminopyrimidine derivatives were synthesized by fusion of 2-amino-4,6-dichloropyrimidine with a variety of amines in the presence of triethylamine without using any solvent and catalyst, in good to excellent yields .
Precursor for Biologically Active Compounds
The pyrimidine fragment is a component of many biologically active compounds, which makes it an important pharmacophore for the development of new drugs . Fused pyrimidines occupy a special place among compounds with the pyrimidine fragment. They find widespread use in medicine .
Precursor for Heteroannulation Reactions
One of the methods for the synthesis of fused pyrimidines, in particular, of pyrimidines containing reactive vicinally located functional groups, is hetero-annulation reactions . Of these, reactions involving “2-Aminopyrimidine-4-carbaldehyde”, which are convenient synthons for obtaining fused pyrimidines, represent a separate group .
Wirkmechanismus
- The primary targets of 2-Aminopyrimidine-4-carbaldehyde are not explicitly documented in the literature I found. However, it’s important to note that this compound belongs to the pyrimidine family, which is commonly associated with various biological activities .
- Pyrimidines serve as essential pharmacophores for drug development, and their derivatives exhibit diverse effects in biological systems . Therefore, we can infer that 2-Aminopyrimidine-4-carbaldehyde likely interacts with specific cellular components or enzymes.
- However, considering its chemical structure, we can speculate that it may participate in nucleophilic aromatic substitution (S~N~Ar) reactions. These reactions involve the replacement of a leaving group (such as a halogen) with a nucleophile, leading to functionalization of the pyrimidine ring .
- Pyrimidine derivatives often impact cellular processes related to DNA, RNA, and protein synthesis due to their structural resemblance to natural pyrimidines . However, specific pathways require investigation.
- However, pyrimidine derivatives often influence cell growth, proliferation, and gene expression . Further studies are needed to explore these effects.
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Zukünftige Richtungen
The future directions for research on 2-Aminopyrimidine-4-carbaldehyde could involve further exploration of its potential as a bioactive ligand and its use in the development of pharmaceutical products . Additionally, more research could be conducted to better understand its synthesis, chemical reactions, and mechanism of action .
Eigenschaften
IUPAC Name |
2-aminopyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-5-7-2-1-4(3-9)8-5/h1-3H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGUYYUCZSRMCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591174 | |
| Record name | 2-Aminopyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminopyrimidine-4-carbaldehyde | |
CAS RN |
165807-06-7 | |
| Record name | 2-Amino-4-pyrimidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165807-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminopyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

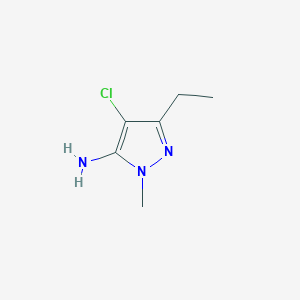


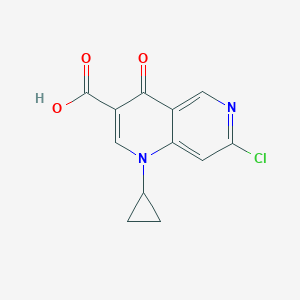


![(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B69359.png)
![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B69364.png)
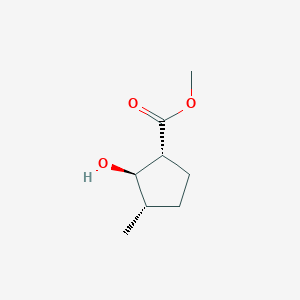


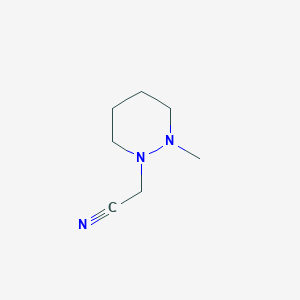
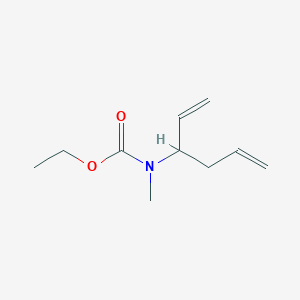
![2-[4-(Trifluoromethoxy)phenoxy]propanoic acid](/img/structure/B69374.png)